molecular formula C9H8OS2 B1215939 Di(3-thienyl)methanol CAS No. 31936-92-2

Di(3-thienyl)methanol

Cat. No. B1215939
CAS RN: 31936-92-2
M. Wt: 196.3 g/mol
InChI Key: USUFQQNJNBFWNW-UHFFFAOYSA-N
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Patent
US07435822B2

Procedure details

The solution containing 1.87 mL (20 mmol) of 3-bromothiophene, 3 mL of tetrahydrofuran, and 10 mL of ether was cooled to −78° C. under N2. To the cooled solution was then added 8 mL of n-BuLi ([2.5] M in hexane) drop wise, while maintaining the reaction temperature below −70° C. The reaction solution turned to white cloudy. The suspension was allowed to stir 15 min at <−70° C. After 15 min, a solution containing 1.75 mL (20 mmol) of 2-thiophenecarboxaldehyde and 3 mL of tetrahydrofuran was added drop wise while maintaining the reaction temperature below −70° C. After the addition, the reaction suspension was allowed to stir 1 hr at −78° C. and slowly warmed to −10° C. over 2 hr. After 2 hr, the reaction was stopped by adding 50 mL of a saturated solution of NH4Cl and 100 mL of dichloromethane. The aqueous solution was separated from the organic phase. After removing the aqueous layer, the organic layer was washed with brine, dried over MgSO4, and concentrated under reduced pressure. The concentrated sample was purified by flashy chromatography (hexane:ethyl acetate, from 10 to 15% ethyl acetate over 16 column volume) to obtain 2.12 gm (53.9%) of yellow solids; 1H NMR 500 MHz (CDCl3) δ 7.29 (d, 1H), 7.29 (d, 1H), 7.22 (t, 1H), 7.21 (t, 1H), 7.05 (d, 1H), 7.04 (d, 1H), 5.97 (d, 1H), 2.22 (d, 1 H).
Quantity
1.87 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two
Quantity
1.75 mL
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
reactant
Reaction Step Three
[Compound]
Name
saturated solution
Quantity
50 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
53.9%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:6]=[CH:5][S:4][CH:3]=1.[Li]CCCC.[S:12]1[CH:16]=[CH:15][CH:14]=[C:13]1C=O.[NH4+].[Cl-].[O:21]1CCC[CH2:22]1>ClCCl.CCOCC>[S:4]1[CH:5]=[CH:6][C:2]([CH:22]([C:15]2[CH:14]=[CH:13][S:12][CH:16]=2)[OH:21])=[CH:3]1 |f:3.4|

Inputs

Step One
Name
Quantity
1.87 mL
Type
reactant
Smiles
BrC1=CSC=C1
Name
Quantity
3 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
10 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
8 mL
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
1.75 mL
Type
reactant
Smiles
S1C(=CC=C1)C=O
Name
Quantity
3 mL
Type
reactant
Smiles
O1CCCC1
Step Four
Name
saturated solution
Quantity
50 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
to stir 15 min at <−70° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the reaction temperature below −70° C
WAIT
Type
WAIT
Details
After 15 min
Duration
15 min
ADDITION
Type
ADDITION
Details
was added drop wise
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the reaction temperature below −70° C
ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
to stir 1 hr at −78° C.
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
slowly warmed to −10° C. over 2 hr
Duration
2 h
WAIT
Type
WAIT
Details
After 2 hr
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The aqueous solution was separated from the organic phase
CUSTOM
Type
CUSTOM
Details
After removing the aqueous layer
WASH
Type
WASH
Details
the organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The concentrated sample was purified by flashy chromatography (hexane:ethyl acetate, from 10 to 15% ethyl acetate over 16 column volume)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
S1C=C(C=C1)C(O)C1=CSC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.12 g
YIELD: PERCENTYIELD 53.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.